Tdp6sbl7PL

Description

Tdp6sbl7PL (CAS No. 7312-10-9) is a brominated benzothiophene carboxylic acid derivative with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. It is characterized by high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for central nervous system-targeted therapeutics . Its synthesis involves stepwise addition of sulfuryl chloride under reflux conditions in ethanol or methanol, followed by pH adjustment and purification via silica gel column chromatography .

Key physicochemical properties include:

Properties

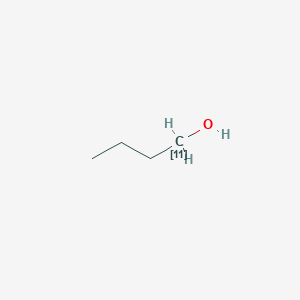

CAS No. |

83951-96-6 |

|---|---|

Molecular Formula |

C4H10O |

Molecular Weight |

73.12 g/mol |

IUPAC Name |

(111C)butan-1-ol |

InChI |

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i4-1 |

InChI Key |

LRHPLDYGYMQRHN-NUTRPMROSA-N |

Isomeric SMILES |

CCC[11CH2]O |

Canonical SMILES |

CCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions for this process often involve the use of a cyclotron to produce the carbon-11 isotope, followed by a chemical synthesis process to incorporate the isotope into the butanol molecule .

Industrial Production Methods

Industrial production of Butanol 1-C-11 is generally carried out in specialized facilities equipped with cyclotrons and radiochemistry laboratories. The production process involves the generation of carbon-11 isotopes, followed by their incorporation into butanol through a series of chemical reactions. The final product is then purified and prepared for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Butanol 1-C-11 undergoes several types of chemical reactions, including:

Oxidation: Butanol can be oxidized to form butanal or butanoic acid.

Reduction: Butanol can be reduced to form butane.

Substitution: Butanol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in the reactions involving Butanol 1-C-11 include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of Butanol 1-C-11 include butanal, butanoic acid, and butane, depending on the type of reaction and the reagents used .

Scientific Research Applications

Butanol 1-C-11 has several scientific research applications, including:

Chemistry: Used as a radiolabeled compound in tracer studies to track chemical reactions and pathways.

Biology: Employed in metabolic studies to understand the pathways and mechanisms of various biological processes.

Medicine: Utilized in positron emission tomography (PET) imaging to study brain function and diagnose neurological disorders.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Butanol 1-C-11 involves its use as a radiolabeled tracer. When introduced into a biological system, the carbon-11 isotope emits positrons, which can be detected using PET imaging. This allows researchers to track the distribution and metabolism of the compound in real-time, providing valuable insights into various biological processes and disease states .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds were selected for comparison based on structural and functional similarities (similarity scores ≥0.85):

Table 1: Comparative Analysis of Tdp6sbl7PL and Analogous Compounds

| Property | This compound (C₉H₅BrO₂S) | 7-Bromobenzo[b]thiophene-2-carboxylic acid (C₉H₅BrO₂S) | 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (C₁₀H₇BrO₂S) | Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid (C₁₅H₆O₆S₃) |

|---|---|---|---|---|

| CAS No. | 7312-10-9 | 1046861-20-4 | 737737 (PubChem) | 85-87-0 |

| Molecular Weight | 257.10 | 257.10 | 271.18 | 390.36 |

| LogP (XLOGP3) | 2.15 | 2.15 | 2.78 | 1.64 |

| TPSA (Ų) | 65.54 | 65.54 | 65.54 | 120.78 |

| BBB Permeability | Yes | Yes | Yes | No |

| CYP Inhibition | CYP1A2 | None reported | None reported | None reported |

| Synthetic Complexity | Moderate | Moderate | High | Very High |

Structural and Functional Differences

7-Bromobenzo[b]thiophene-2-carboxylic acid (Similarity: 0.93): Shares the same molecular formula and weight as this compound but lacks reported CYP1A2 inhibition. This absence may correlate with minor stereoelectronic differences in bromine positioning, altering metabolic interactions . Demonstrates identical LogP and TPSA values, suggesting comparable bioavailability and solubility profiles.

6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (Similarity: 0.91): The addition of a methyl group increases molecular weight (271.18 g/mol) and LogP (2.78), enhancing lipophilicity. However, this modification reduces synthetic accessibility due to steric hindrance during bromination steps .

Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid (Similarity: 0.87):

- A trithiophene derivative with three carboxylic acid groups, resulting in significantly higher TPSA (120.78 Ų) and reduced BBB permeability.

- Lower LogP (1.64) and higher synthetic complexity limit its utility in drug development despite multifunctional reactivity .

Pharmacokinetic and Pharmacodynamic Insights

- Absorption and Distribution:

this compound and its brominated analogs exhibit high GI absorption due to moderate LogP values (2.15–2.78), balancing hydrophobicity and solubility. The methylated analog’s higher LogP may prolong systemic circulation but risks hepatotoxicity . - Metabolism and Excretion: this compound’s CYP1A2 inhibition distinguishes it from analogs, necessitating caution in co-administration with substrates like clozapine or theophylline. In contrast, non-inhibitory analogs may offer safer metabolic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.